molecular formula C6H3BrClN3 B596125 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1269667-51-7

7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B596125
M. Wt: 232.465
InChI Key: WHHDFKYGOMDNGN-UHFFFAOYSA-N
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Description

7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the CAS Number: 1269667-51-7 . It has a molecular weight of 232.47 . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, has been summarized in various literature sources . The synthetic methods are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .


Molecular Structure Analysis

The Inchi Code for 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is 1S/C6H3BrClN3/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H . The Inchi Key is WHHDFKYGOMDNGN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a powder with a molecular weight of 232.47 . It is typically stored at -10 degrees .

Scientific Research Applications

Cancer Therapy

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle used to target kinases in cancer therapy . It is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir .
  • Methods of Application : The targeted therapy refers to targeting only specific proteins or enzymes that are dysregulated in cancer rather than killing all rapidly dividing cells . Kinase inhibition is one of the most successful approaches in targeted therapy .
  • Results or Outcomes : As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy .

Antiviral Drug Synthesis

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : Pyrrolo[2,1-f][1,2,4]triazine is the parent moiety of the antiviral drug remdesivir . It has been recognized against a wide array of RNA viruses (including SARS/MERS-CoV) and has shown encouraging results in the treatment of recently emerged novel coronavirus (COVID-19) .
  • Methods of Application : This review summarizes diverse synthetic protocols for the preparation of pyrrolo[2,1-f][1,2,4]triazine derivatives . The synthetic methods toward the title compound are classified into six distinct categories .
  • Results or Outcomes : Remdesivir, containing pyrrolo[2,1-f][1,2,4]triazine as an active moiety, has recently been approved (by US FDA in May 2020) for the emergency treatment of people having severe symptoms of COVID-19 .

Antifungal and Anti-HIV Applications

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 1,2,4-Triazines and its derivatives, which include Pyrrolo[2,1-f][1,2,4]triazine, have been found to exhibit a variety of biological applications such as antifungal and anti-HIV .
  • Methods of Application : These compounds are used in the formulation of drugs that target specific enzymes or proteins that are dysregulated in these diseases .
  • Results or Outcomes : The drugs have shown promising results in the treatment of fungal infections and HIV .

Anti-inflammatory and Analgesic Applications

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 1,2,4-Triazines and its derivatives, which include Pyrrolo[2,1-f][1,2,4]triazine, have been found to exhibit a variety of biological applications such as anti-inflammatory and analgesic .
  • Methods of Application : These compounds are used in the formulation of drugs that target specific enzymes or proteins that are dysregulated in these diseases .
  • Results or Outcomes : The drugs have shown promising results in the treatment of inflammation and pain .

Antitumorigenic Applications

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrrolo[2,1-f][1,2,4]triazine is an active structural motif of other drugs such as brivanib alaninate, an antitumorigenic drug .
  • Methods of Application : These compounds are used in the formulation of drugs that target specific enzymes or proteins that are dysregulated in these diseases .
  • Results or Outcomes : Brivanib alaninate, containing pyrrolo[2,1-f][1,2,4]triazine as an active moiety, has been approved by US FDA in 2011 .

EGFR Inhibitor Applications

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrrolo[2,1-f][1,2,4]triazine is an active structural motif of drugs such as BMS-690514, and BMS-599626, EGFR inhibitors in clinical phase II .
  • Methods of Application : These compounds are used in the formulation of drugs that target specific enzymes or proteins that are dysregulated in these diseases .
  • Results or Outcomes : The drugs have shown promising results in slowing cellular proliferation of the human colon tumor cell line .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The pyrrolo[2,1-f][1,2,4]triazine scaffold, which includes 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, has been recognized for its potential in drug development, particularly as kinase inhibitors . Future research may focus on exploring the therapeutic potential of these compounds against various diseases, including cancer and viral infections .

properties

IUPAC Name

7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHDFKYGOMDNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735088
Record name 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

CAS RN

1269667-51-7
Record name 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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